molecular formula C13H8FN5OS B11258740 2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile

2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile

Cat. No.: B11258740
M. Wt: 301.30 g/mol
InChI Key: IXNKSQBHLLJPTI-UHFFFAOYSA-N
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Description

2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazine core fused with a 4-fluorophenyl group and a sulfanyl acetonitrile moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrazine core.

    Introduction of the Fluorophenyl Group:

    Formation of the Sulfanyl Acetonitrile Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Scientific Research Applications

2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with cancer cell receptors, leading to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with a thiadiazine ring instead of a pyrazine ring.

    Triazolo[4,3-a]pyrazine Derivatives: Various derivatives with different substituents on the pyrazine ring.

Uniqueness

2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile is unique due to the presence of the 4-fluorophenyl group and the sulfanyl acetonitrile moiety, which impart specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C13H8FN5OS

Molecular Weight

301.30 g/mol

IUPAC Name

2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C13H8FN5OS/c14-9-1-3-10(4-2-9)18-6-7-19-11(12(18)20)16-17-13(19)21-8-5-15/h1-4,6-7H,8H2

InChI Key

IXNKSQBHLLJPTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN3C(=NN=C3SCC#N)C2=O)F

Origin of Product

United States

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